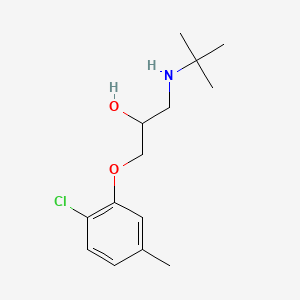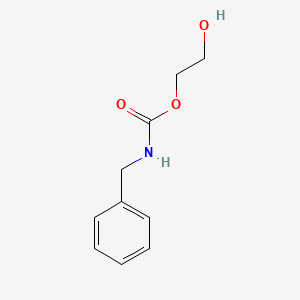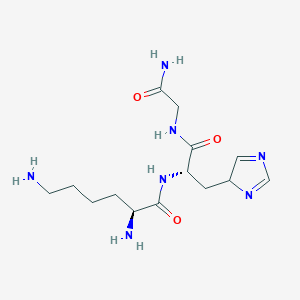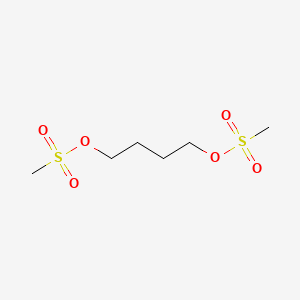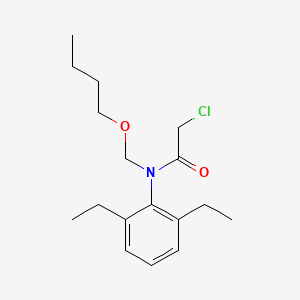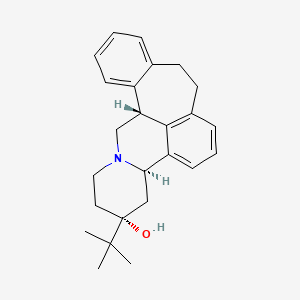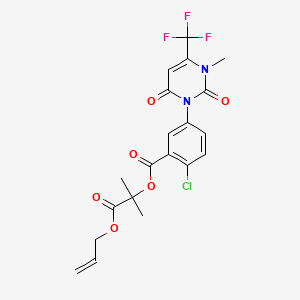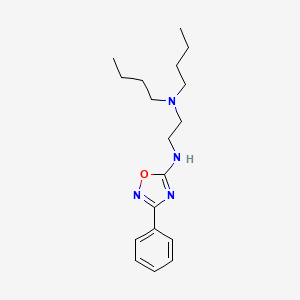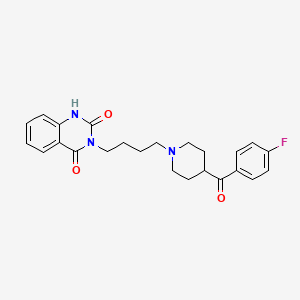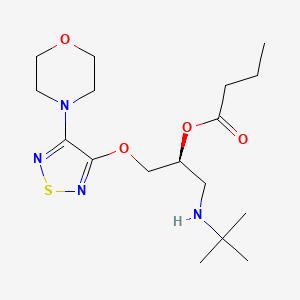
Butyryl timolol
Descripción general
Descripción
Butyryl Timolol (BT) is a chemically modified prodrug designed to enhance the skin permeation of Timolol . It exhibits low cytotoxicity and high biocompatibility with the skin . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of Butyryl Timolol involves the chemical modification of the drug structure to prepare the Butyryl Timolol Maleate (BT) prodrug . This process includes in vitro and in vivo toxicity evaluations of BT with rat dorsal skin and normal skin cells .Molecular Structure Analysis
The molecular weight of Butyryl Timolol is 386.52 . The InChI code for Butyryl Timolol is1S/C17H31N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18,26H,5-12H2,1-4H3/t13-/m0/s1 .
Aplicaciones Científicas De Investigación
Transdermal Transport and Treatment of Infantile Hemangiomas
Butyryl Timolol Maleate (BT), a chemically modified drug, enhances the delivery of timolol through the skin. This property is significant in treating Infantile Hemangiomas (IH), especially thick and deep lesions prone to leave sequelae. In vitro and in vivo studies show that BT does not cause skin irritation, has low cytotoxicity, and demonstrates superior skin permeation ability compared to Timolol Maleate (TM). Importantly, BT converts to timolol in human skin in a time-dependent manner, indicating its potential in treating young children with IH to avoid dermal sequelae and disfigurement (Chang et al., 2022).
Ophthalmic Applications
Timolol, including its derivatives, has been extensively researched for ophthalmic applications, particularly in glaucoma treatment. Molecular imprinting technology has been used to develop therapeutic soft contact lenses capable of prolonging timolol's presence in the precorneal area, thus offering more sustained drug concentrations with lower doses compared to conventional eyedrops (Hiratani et al., 2005). Soft contact lenses with enhanced timolol loading capabilities and appropriate release characteristics have been developed, demonstrating the potential of using such lenses for drug delivery in ocular conditions (Alvarez‐Lorenzo et al., 2002).
Pharmacokinetic Studies
Research has also been conducted on the pharmacokinetics and metabolic pathways of timolol, providing insights into its interactions within pharmaceutical formulations. For instance, NMR analysis has revealed ion pair formation between timolol and other compounds, offering a deeper understanding of its behavior in various pharmaceutical settings (Higashiyama et al., 2007). Additionally, studies on timolol metabolism in human liver microsomes have shown that it is primarily metabolized by cytochrome P450 CYP2D6, providing critical information for drug interactions and personalized medication management (Volotinen et al., 2007).
Chiral Drug Synthesis
There is ongoing research in the field of chiral drug synthesis, exploring efficient and practical methods for the production of S-(-)-timolol, a variant of timolol, suitable for industrial applications. This research aims at developing cost-effective and simplified operational procedures for large-scale production (Yin Hongxia, 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCFKQCZRWRRM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147580 | |
| Record name | Butyryl timolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyryl timolol | |
CAS RN |
106351-79-5 | |
| Record name | Butyryl timolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106351795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyryl timolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




